molecular formula C13H15ClN2O B2796021 2-chloro-1-[(1S,4S)-5-phenyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one CAS No. 2411180-95-3

2-chloro-1-[(1S,4S)-5-phenyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one

Cat. No.: B2796021
CAS No.: 2411180-95-3
M. Wt: 250.73
InChI Key: OCPYMSYBZRYIBC-RYUDHWBXSA-N
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Description

2-chloro-1-[(1S,4S)-5-phenyl-2,5-diazabicyclo[221]heptan-2-yl]ethan-1-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[(1S,4S)-5-phenyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide . This reaction yields a group of framework N-[(oxiran-2-yl)methyl]sulfonamides, which can be further transformed into the desired compound through subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[(1S,4S)-5-phenyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

    Addition Reactions: The bicyclic structure allows for addition reactions, particularly at the double bonds present in the structure.

Common Reagents and Conditions

Common reagents used in these reactions include epichlorohydrin, tetramethylammonium iodide, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

2-chloro-1-[(1S,4S)-5-phenyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-chloro-1-[(1S,4S)-5-phenyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-[(1S,4S)-5-phenyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-1-[(1S,4S)-5-phenyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c14-7-13(17)16-9-11-6-12(16)8-15(11)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPYMSYBZRYIBC-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CN2C(=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN([C@@H]1CN2C(=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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